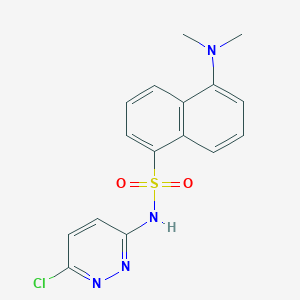
N-(6-chloropyridazin-3-yl)-5-(dimethylamino)naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-chloropyridazin-3-yl)-5-(dimethylamino)naphthalene-1-sulfonamide is a complex organic compound that features a naphthalene ring substituted with a dimethylamino group and a sulphonamide group, along with a pyridazine ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloropyridazin-3-yl)-5-(dimethylamino)naphthalene-1-sulfonamide typically involves multiple steps:
Formation of the Naphthalene Derivative: The initial step involves the preparation of the naphthalene derivative with a dimethylamino group. This can be achieved through a Friedel-Crafts alkylation reaction.
Sulphonamide Formation: The sulphonamide group is introduced via a sulphonation reaction followed by amination.
Pyridazine Ring Introduction: The final step involves the coupling of the naphthalene derivative with a 6-chloro-3-pyridazine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chlorine atom on the pyridazine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
N-(6-chloropyridazin-3-yl)-5-(dimethylamino)naphthalene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and DNA.
Materials Science: It is explored for its potential use in organic electronics and as a building block for the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-(6-chloropyridazin-3-yl)-5-(dimethylamino)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application, but common targets include enzymes involved in DNA replication and repair, as well as receptors in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloropyridazin-3-yl)-5-(dimethylamino)naphthalene-1-sulfonamide
- 2-[(6-chloro-3-pyridazinyl)amino]ethanol
- 6-chloro-3(2H)-pyridazinone
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a naphthalene ring with a dimethylamino group and a sulphonamide group, along with a chlorinated pyridazine ring, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H15ClN4O2S |
|---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
N-(6-chloropyridazin-3-yl)-5-(dimethylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H15ClN4O2S/c1-21(2)13-7-3-6-12-11(13)5-4-8-14(12)24(22,23)20-16-10-9-15(17)18-19-16/h3-10H,1-2H3,(H,19,20) |
InChI Key |
CIYDSKLFHZROHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=NN=C(C=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Ethyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenesulfonamide](/img/structure/B8529569.png)
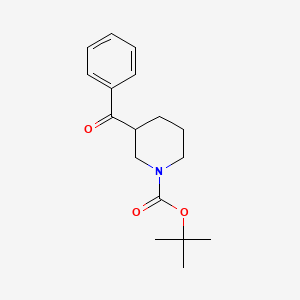
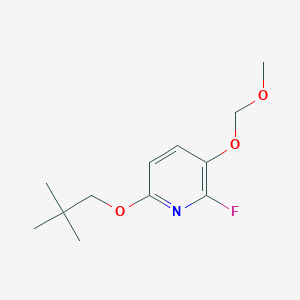
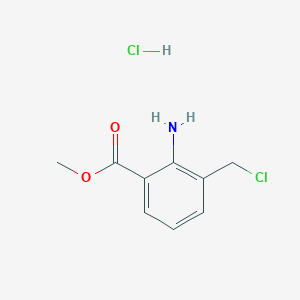
![N-{3-Chloro-4-[(6-chloropyridin-2-yl)oxy]phenyl}propanamide](/img/structure/B8529607.png)
![1-{[(Furan-2-yl)methylidene]amino}piperazine-2,3-dione](/img/structure/B8529609.png)
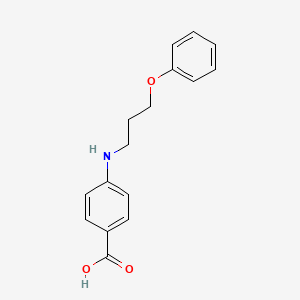
![1-[(5-Bromo-2-thienyl)methyl]pyrrolidine](/img/structure/B8529615.png)
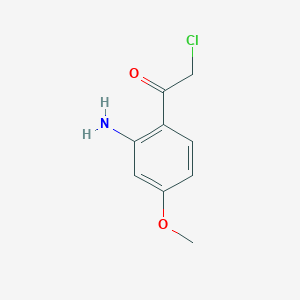
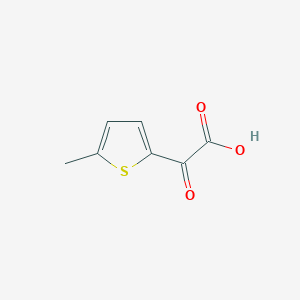
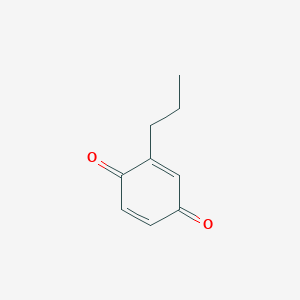
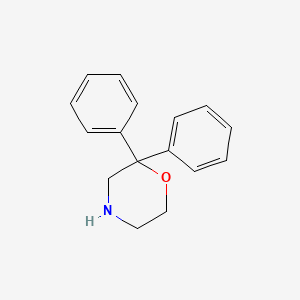
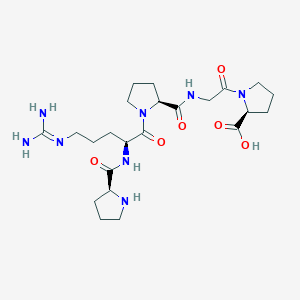
![methyl 6-[6-methoxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate](/img/structure/B8529647.png)
